4-fluoro-N-(2-methylindazol-7-yl)benzamide
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Overview
Description
4-fluoro-N-(2-methylindazol-7-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a fluorine atom attached to the benzamide structure and an indazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methylindazol-7-yl)benzamide typically involves the following steps:
Formation of 2-methylindazole: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Amidation Reaction: The final step involves the reaction of 4-fluorobenzoic acid with 2-methylindazole in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methylindazol-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the benzamide.
Substitution: Substituted benzamides with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-fluoro-N-(2-methylindazol-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methylindazol-7-yl)benzamide involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline
- 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide
Uniqueness
4-fluoro-N-(2-methylindazol-7-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the indazole ring and the fluorine atom makes it a valuable compound for various applications, distinguishing it from other benzamide derivatives.
Properties
IUPAC Name |
4-fluoro-N-(2-methylindazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-19-9-11-3-2-4-13(14(11)18-19)17-15(20)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMJNCNLNWAYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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